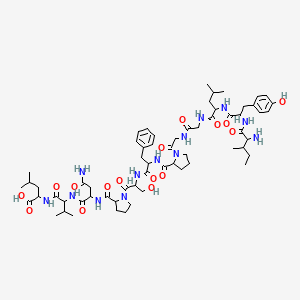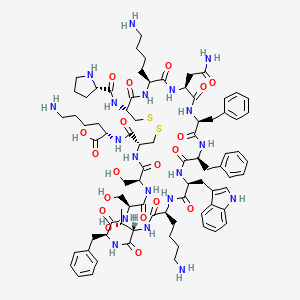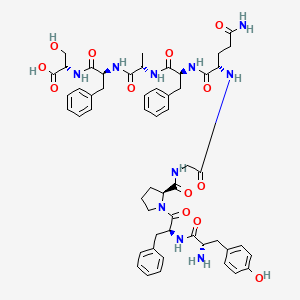
163648-32-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adrenomedullin (11-50), rat is the C-terminal fragment (11-50) of the adrenomedullin in rats . It is known to induce selective arterial vasodilation through the CGRP1 receptor .
Synthesis Analysis
The synthesis of Adrenomedullin (11-50), rat involves the formation of a peptide sequence . The sequence is STGCRFGTCTMQKLAHQIYQFTDKDKDGMAPRNKISPQGY-NH2, with a disulfide bridge between Cys4 and Cys9 .Molecular Structure Analysis
The molecular formula of Adrenomedullin (11-50), rat is C194H304N58O59S4 . Its molecular weight is 4521.17 g/mol .Physical And Chemical Properties Analysis
Adrenomedullin (11-50), rat is a white or off-white lyophilized powder . It is soluble in water . The compound has a high molecular weight of 4521.17 g/mol .科学的研究の応用
循環器研究
アドレノメデュリン (11-50) ラットは、CGRP1 受容体を介して選択的な動脈血管拡張を誘発することが知られています {svg_1} {svg_2}. この特性は、特に血圧調節や心臓病に関連する研究において、循環器研究における貴重なツールとなっています {svg_3} {svg_4}.
神経科学
神経科学では、この化合物は、血管拡張が脳機能と健康に与える影響を研究するために使用できる可能性があります {svg_5}. 選択的な動脈血管拡張を誘発する能力は、研究者がさまざまな神経学的状態における血流の役割を理解するのに役立つ可能性があります。
内分泌学
アドレノメデュリン (11-50) ラットは、さまざまな生理学的プロセスにおいて重要な役割を果たすホルモンであるアドレノメデュリンのペプチド断片です。 したがって、内分泌学研究において、ホルモンの機能と調節を研究するために使用できる可能性があります {svg_6} {svg_7}.
免疫学
アドレノメデュリン (11-50) ラットを免疫学で使用した特定の研究は限られていますが、その母体ホルモンであるアドレノメデュリンは、免疫応答の調節に関与していることが示されています。 したがって、免疫応答を研究するために使用できる可能性があります {svg_8} {svg_9}.
腫瘍学
アドレノメデュリンとその断片、アドレノメデュリン (11-50) ラットを含む、血管新生における役割のために、癌の文脈で研究されてきました {svg_10}. それらは、腫瘍の増殖と発達を研究するために使用できる可能性があります。
薬理学
薬理学では、アドレノメデュリン (11-50) ラットは、特に循環器系を標的とする薬物に関連して、薬物相互作用と反応を研究するために使用できる可能性があります {svg_11}.
毒性学
毒性学における具体的な用途は十分に文書化されていませんが、この化合物は、さまざまな物質が循環器系に与える毒性効果を調査する研究で使用できる可能性があります {svg_12}.
獣医学
獣医学では、アドレノメデュリン (11-50) ラットは、動物の健康と病気、特に循環器の健康に関連する研究で使用できる可能性があります {svg_13} {svg_14}.
作用機序
Target of Action
The primary target of Adrenomedullin (11-50), rat, a C-terminal fragment (11-50) of rat adrenomedullin , is the CGRP1 receptor . The CGRP1 receptor is a G protein-coupled receptor that plays a crucial role in vasodilation .
Mode of Action
Adrenomedullin (11-50), rat interacts with the CGRP1 receptor to induce a selective arterial vasodilation . This interaction results in the relaxation of the arterial smooth muscle cells, leading to an increase in the diameter of the arteries and thus reducing the resistance to blood flow .
Biochemical Pathways
The interaction of Adrenomedullin (11-50), rat with the CGRP1 receptor triggers a cascade of biochemical reactions. This leads to the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in cAMP levels then activates protein kinase A (PKA), which phosphorylates and inhibits myosin light chain kinase, leading to the relaxation of the arterial smooth muscle cells .
Pharmacokinetics
It is soluble in water , which suggests that it may have good bioavailability
Result of Action
The primary molecular effect of Adrenomedullin (11-50), rat is the induction of arterial vasodilation . This vasodilation can increase blood flow and decrease blood pressure. On a cellular level, it causes the relaxation of arterial smooth muscle cells .
Action Environment
The action of Adrenomedullin (11-50), rat can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature . It is stable for 3 years at -20°C, 2 years at 4°C, 6 months at -80°C, and 1 month at -20°C
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 163648-32-6 involves a series of reactions starting from commercially available starting materials. The key steps involve the formation of a substituted pyridine ring and the introduction of a trifluoromethyl group.", "Starting Materials": ["2-chloro-3-nitropyridine", "copper(I) iodide", "potassium carbonate", "diisopropylethylamine", "2,2,2-trifluoroethyl iodide", "palladium acetate", "copper(II) acetate", "triethylamine", "acetic acid", "sodium borohydride", "methanol", "water"], "Reaction": ["Step 1: Coupling of 2-chloro-3-nitropyridine with copper(I) iodide and potassium carbonate in the presence of diisopropylethylamine to form the corresponding aryl copper intermediate.", "Step 2: Reaction of the aryl copper intermediate with 2,2,2-trifluoroethyl iodide in the presence of palladium acetate and copper(II) acetate to introduce the trifluoromethyl group.", "Step 3: Quenching of the reaction mixture with triethylamine and acetic acid, followed by workup to obtain the intermediate product.", "Step 4: Reduction of the nitro group in the intermediate product using sodium borohydride in methanol to form the final product.", "Step 5: Purification of the final product by recrystallization from water."] } | |
CAS番号 |
163648-32-6 |
分子式 |
C₁₉₄H₃₀₄N₅₈O₅₉S₄ |
分子量 |
4521.17 |
配列 |
One Letter Code: STGCRFGTCTMQKLAHQIYQFTDKDKDGMAP RNKISPQGY-NH2(Disulfide bridge: Cys4-Cys9) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












